2-Cyclopropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOLQWFMXYJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185469 | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-73-4 | |
| Record name | 2-Cyclopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Cyclopropylaniline and Its Derivatives
Reduction of Corresponding Nitro Compounds
A common and well-established method for the synthesis of aromatic amines is the reduction of the corresponding nitroarenes. researchgate.net This approach is applicable to the preparation of 2-cyclopropylaniline from 2-cyclopropylnitrobenzene. The transformation is highly efficient and can be achieved using a variety of reducing agents and conditions, offering flexibility in terms of cost and functional group tolerance. nih.gov
Commonly employed methods for the reduction of aromatic nitro compounds to anilines include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Widely used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. researchgate.net The reactions are typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a range of hydrogen pressures.
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. researchgate.net The reaction of iron powder in refluxing acetic acid is a frequently used protocol. researchgate.net
Sulfide (B99878) and Hydrosulfite Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction of nitroarenes. researchgate.net These reagents can offer chemoselectivity, for instance, in the partial reduction of dinitro compounds. nih.gov
Direct Alkylation of Aniline (B41778) with Cyclopropyl (B3062369) Halides
The direct N-alkylation of anilines with alkyl halides is a fundamental transformation. However, the use of cyclopropyl halides in this context presents a significant challenge due to their low reactivity in traditional S_N2 reactions. lookchem.com Recent advancements in photoredox catalysis have provided a novel solution to overcome this limitation.
Catalyst Systems in Direct Alkylation
A recently developed method utilizes a visible light-induced metallaphotoredox platform to achieve the N-alkylation of anilines with traditionally inert coupling partners like cyclopropyl bromides. researchgate.net This approach employs a dual catalytic system that circumvents the high energy barriers associated with S_N2 or S_N1 pathways.
The key components of this catalyst system are:
A simple copper(II) salt (e.g., Cu(OTf)₂) as the metallaphotoredox catalyst.
A photocatalyst that can be activated by visible light.
A silyl (B83357) radical precursor which facilitates a halogen abstraction-radical capture (HARC) mechanism. researchgate.net
This protocol is notable for its mild, room-temperature reaction conditions and its compatibility with a wide range of N-nucleophiles, including anilines, and structurally diverse alkyl bromides. researchgate.net The ability to use cyclopropyl bromides, which are generally incompatible with nucleophilic substitution pathways, highlights the synthetic utility of this advanced catalytic system. researchgate.net
Buchwald-Hartwig Amination Procedures for N-Cyclopropylanilines
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is widely applied to the synthesis of N-cyclopropylanilines. wuxiapptec.com This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide or triflate with cyclopropylamine (B47189), providing a more efficient and general route compared to older methods. d-nb.info
Palladium-Catalyzed Coupling Reactions
The success of the Buchwald-Hartwig amination for synthesizing N-cyclopropylanilines hinges on the careful selection of the palladium source, the phosphine (B1218219) ligand, and the base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated amine product. nih.gov
A variety of catalyst systems have been successfully employed:
Palladium Precatalysts: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are common and effective palladium sources. d-nb.infonumberanalytics.com
Phosphine Ligands: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Commonly used ligands include:
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) d-nb.info
Xantphos numberanalytics.com
SPhos beilstein-journals.org
Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is frequently used, along with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). d-nb.infonumberanalytics.combeilstein-journals.org
Optimization of Reaction Conditions and Yields
The yield of the Buchwald-Hartwig amination can be significantly influenced by optimizing various reaction parameters. Factors such as solvent, temperature, and reagent stoichiometry play a critical role in achieving high efficiency. nih.gov
Solvents: Anhydrous, aprotic solvents are typically used, with toluene (B28343) and xylene being common choices. d-nb.infonumberanalytics.com
Temperature: Reaction temperatures generally range from 80 to 125 °C. bristol.ac.uknumberanalytics.com The optimal temperature depends on the reactivity of the specific substrates and the catalyst system employed.
Yields: The Buchwald-Hartwig amination can provide N-cyclopropylanilines in moderate to excellent yields, typically ranging from 43% to as high as 99%, depending on the substrates. d-nb.info For instance, the coupling of various bromobenzenes with cyclopropylamine using a Pd₂(dba)₃/BINAP system has been shown to give yields of 85-92%. researchgate.net
Below is a table summarizing various examples of Buchwald-Hartwig amination for the synthesis of N-cyclopropylanilines.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1-Bromo-2-iodobenzene | - | - | - | - | 75 | |
| Phenyl bromide | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | - | 99 | d-nb.info |
| 4-Methylphenyl bromide | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | - | 95 | d-nb.info |
| 2-Methoxyphenyl bromide | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | - | 85 | d-nb.info |
| 4-Chlorophenyl bromide | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | - | 88 | d-nb.info |
| 1-Naphthyl bromide | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | - | 82 | d-nb.info |
| Dibenzofuran-4-yl-iodonium salt | Pd(OAc)₂/Xantphos | Cs₂CO₃ | p-Xylene | 125 | 71 | numberanalytics.com |
Smiles Rearrangement for N-Cyclopropylaniline Synthesis
An alternative and efficient method for the synthesis of N-cyclopropylanilines involves the Smiles rearrangement. lookchem.com This intramolecular nucleophilic aromatic substitution reaction provides a pathway to these compounds starting from readily available phenols. lookchem.comnih.gov
The synthetic sequence begins with the reaction of a substituted phenol (B47542) with 2-chloro-N-cyclopropylacetamide in the presence of a base to form a 2-aryloxy-N-cyclopropylacetamide intermediate. lookchem.com This intermediate, upon treatment with a strong base, undergoes a Smiles rearrangement to furnish the corresponding N-cyclopropylaniline. lookchem.com This method is particularly useful as it avoids the use of often poorly reactive cyclopropyl halides. lookchem.com
The reaction proceeds smoothly for a variety of substituted phenols, affording the desired N-cyclopropylanilines in good yields. lookchem.com
Below is a table detailing the synthesis of various N-cyclopropylanilines via the Smiles rearrangement.
| Phenol | Intermediate Yield (%) | N-Cyclopropylaniline Yield (%) | Ref |
| 2,4-Dichloro-6-fluorophenol | - | 65 | lookchem.com |
| 4-Chlorophenol | 81 | 75 | lookchem.com |
| 3-Chlorophenol | 81 | 76 | lookchem.com |
| 3,4-Dichlorophenol | 85 | 78 | lookchem.com |
| Phenol | 78 | 72 | lookchem.com |
| 3-Methoxyphenol | 95 | 77 | lookchem.com |
| 2-Naphthol | 82 | 77 | lookchem.com |
| 1-Naphthol | 83 | 56 | lookchem.com |
Conversion of 2-Chloro-N-cyclopropylacetamide with Phenols
A notable method for the synthesis of N-cyclopropylaniline precursors involves the reaction of 2-chloro-N-cyclopropylacetamide with various substituted phenols. thieme-connect.com This initial step is a nucleophilic substitution where the phenoxide, generated in situ, displaces the chloride from the acetamide (B32628) starting material. The reaction yields corresponding 2-aryloxy-N-cyclopropylacetamides. thieme-connect.comresearchgate.net This straightforward condensation provides the direct precursors needed for a subsequent rearrangement step. thieme-connect.com
The process is generally efficient, with various phenols being suitable substrates for the reaction, leading to a range of aryloxy acetamide intermediates. researchgate.net The reaction provides a versatile entry point to differently substituted aniline products.
Below is a table summarizing the synthesis of various 2-aryloxy-N-cyclopropylacetamides from the reaction of 2-chloro-N-cyclopropylacetamide with different phenols. researchgate.net
| Phenol Reactant | Resulting Acetamide Product | Yield (%) | Melting Point (°C) |
| Phenol | N-Cyclopropyl-2-phenoxyacetamide | 78% | 68.7–70.0 |
| 1-Naphthol | N-Cyclopropyl-2-(1-naphthyloxy)acetamide | 83% | 121.3–122.4 |
| 4-Phenylphenol | 2-(Biphenyl-4-yloxy)-N-cyclopropylacetamide | 90% | 146.1–148.2 |
Base-Mediated Rearrangement Mechanisms
The 2-aryloxy-N-cyclopropylacetamides synthesized in the preceding step are key intermediates that undergo a base-mediated intramolecular rearrangement, known as the Smiles rearrangement, to furnish N-cyclopropylanilines. thieme-connect.comresearchgate.net This reaction is a powerful tool in organic synthesis for forming C-C or C-heteroatom bonds that might be difficult to achieve through other methods.
The mechanism is initiated by a strong base, which deprotonates the amide nitrogen of the 2-aryloxy-N-cyclopropylacetamide. The resulting amide anion then acts as an intramolecular nucleophile, attacking the aromatic ring at the carbon atom bearing the ether linkage. This process proceeds through a spirocyclic intermediate. Subsequent cleavage of the C-O bond and protonation yields the final N-cyclopropylaniline product. This rearrangement transforms the aryloxy acetamide precursors into the desired aniline structures. thieme-connect.com
Other Synthetic Approaches for Cyclopropylanilines
Beyond rearrangement strategies, direct methods for introducing a cyclopropyl group onto an aniline ring have been developed. These approaches offer an alternative and sometimes more direct route to the target molecules. researchgate.net
Cyclopropylation of Arylamines with 1-Chlorocyclopropyl Phenyl Sulfoxides
A significant advancement in the synthesis of 2-cyclopropylanilines is the direct cyclopropylation of arylamines at the ortho-position. researchgate.netjst.go.jp This method utilizes 1-chlorocyclopropyl phenyl sulfoxides as the cyclopropyl source. researchgate.netmolaid.com The reaction provides an unprecedented pathway for directly forming a C-C bond between the cyclopropyl group and the aromatic ring of the arylamine. researchgate.netresearchgate.net This approach bypasses the need for pre-functionalized anilines or multi-step rearrangement sequences.
Reactions of N-Lithio Arylamines with Cyclopropylmagnesium Carbenoids
The key to the direct cyclopropylation described above is the reaction between an N-lithio arylamine and a cyclopropylmagnesium carbenoid. researchgate.netresearchgate.net The process involves two critical steps:
Generation of the Cyclopropylmagnesium Carbenoid : The cyclopropylmagnesium carbenoid, a reactive intermediate, is generated from a 1-chlorocyclopropyl phenyl sulfoxide (B87167) by treating it with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), at low temperatures. jst.go.jpclockss.org This occurs via a sulfoxide-magnesium exchange reaction. researchgate.net
Reaction with N-Lithio Arylamine : The arylamine starting material is first deprotonated with a strong base to form the more nucleophilic N-lithio arylamine. This species then reacts with the pre-formed cyclopropylmagnesium carbenoid. jst.go.jpclockss.org The reaction results in the formation of an arylamine that is cyclopropylated specifically at the 2-position (ortho-position) in moderate to good yields. jst.go.jpmolaid.com It has been noted that for this C-cyclopropylation to be effective, the magnesium carbenoid must have at least one substituent. jst.go.jp
The following table presents data on the direct ortho-cyclopropylation of various N-lithio arylamines.
| Arylamine | Grignard Reagent | Cyclopropylating Agent | Product | Yield (%) |
| N-methyl p-anisidine | i-PrMgCl | 1-chlorocyclopropyl phenyl sulfoxide | N-methyl-2-cyclopropyl-4-methoxyaniline | 82% (deuterated) |
| N-lithio arylamines | i-PrMgCl | 1-chlorocyclopropyl phenyl sulfoxides | 2-cyclopropylanilines | Moderate to Good |
Advanced Reaction Chemistry and Mechanistic Studies of 2 Cyclopropylanilines
Single-Electron Transfer (SET) Chemistry of Cyclopropylanilines
The behavior of 2-cyclopropylanilines under oxidative conditions is characterized by a sequence of events initiated by single-electron transfer, leading to the formation of highly reactive intermediates.
Formation and Reactivity of Nitrogen Radical Cations
The initial step in the SET chemistry of 2-cyclopropylanilines is the one-electron oxidation of the nitrogen atom, resulting in the formation of a nitrogen radical cation. researchgate.netnih.gov This process can be initiated through various means, including chemical, electrochemical, and photochemical methods. beilstein-journals.org Anilines, in general, are susceptible to single-electron oxidation, and the presence of the cyclopropyl (B3062369) group does not impede this initial activation. researchgate.net The resulting nitrogen radical cation is a key intermediate that dictates the subsequent reaction pathways. nih.govacs.org
The stability and reactivity of this nitrogen radical cation can be influenced by substituents on the aromatic ring. Electron-donating groups can stabilize the radical cation through resonance, which can, in turn, affect the rate of subsequent reactions. acs.org Conversely, electron-withdrawing groups can destabilize the radical cation, potentially accelerating downstream transformations. acs.org The lifetime of these radical cations has been measured to be in the range of 140 to 580 nanoseconds, providing a window for further reactions to occur. researchgate.net
Cyclopropyl Ring-Opening Upon Oxidation
A defining characteristic of the nitrogen radical cations derived from 2-cyclopropylanilines is their propensity to undergo a rapid and irreversible ring-opening of the cyclopropyl group. researchgate.netacs.org This process is driven by the release of the inherent ring strain of the cyclopropane (B1198618) ring, which is estimated to be around 28 kcal/mol. researchgate.net This ring-opening is a spontaneous event following the initial oxidation and is often faster than competing processes like back electron transfer or quenching by antioxidants. acs.orgmcneill-group.org
The selective cleavage of the cyclopropyl group from the nitrogen atom upon oxidation is a hallmark of this reaction class. researchgate.netnih.gov This ring-opening is a critical step, as it transforms the initial radical cation into a new, highly reactive species. acs.org The irreversibility of this step is a key feature that makes cyclopropylanilines useful as probes for single-electron transfer processes, as the ring-opened products serve as a clear indicator that an oxidative event has occurred. researchgate.netmcneill-group.org
Distonic Radical Cation Formation and Reactivity
The cleavage of the cyclopropyl ring does not result in a simple radical and cation. Instead, it leads to the formation of a unique intermediate known as a distonic radical cation. researchgate.netresearchgate.net In this species, the radical and the cationic charge are spatially separated within the same molecule. researchgate.net Specifically, the ring-opening generates an iminium ion, where the positive charge resides on the nitrogen, and a primary carbon-centered radical at the terminus of the newly formed three-carbon chain. beilstein-journals.orgresearchgate.net
These distonic radical cations possess bimodal reactivity, with a nucleophilic carbon radical and an electrophilic iminium ion. uark.edu This dual reactivity allows them to participate in a variety of subsequent transformations. researchgate.netresearchgate.net For instance, the radical moiety can add to unsaturated systems like alkenes and alkynes, while the iminium ion can be intercepted by nucleophiles. beilstein-journals.orgresearchgate.net This unique reactivity has been harnessed in the development of various synthetic methodologies, including annulation reactions to form five-membered carbocycles. beilstein-journals.orgresearchgate.net
Photocatalytic Reactions Involving 2-Cyclopropylanilines
The rich redox chemistry of 2-cyclopropylanilines makes them ideal substrates for photocatalytic transformations, particularly those mediated by visible light. These reactions offer mild and efficient pathways to access complex molecular architectures.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for initiating the SET chemistry of 2-cyclopropylanilines. beilstein-journals.orguark.edu In a typical cycle, a photocatalyst absorbs visible light and becomes electronically excited. princeton.eduethz.ch This excited-state photocatalyst can then act as a potent single-electron oxidant, readily oxidizing the 2-cyclopropylaniline to its corresponding nitrogen radical cation. beilstein-journals.orgrsc.org This initiates the cascade of ring-opening and distonic radical cation formation described previously. beilstein-journals.org
This approach has been successfully applied to a variety of transformations, including intermolecular [3+2] annulations with alkenes and alkynes to construct five-membered rings. beilstein-journals.orgnih.govuark.edunih.gov The mild conditions, often at room temperature and under irradiation from simple light sources like LEDs, make this a highly attractive synthetic strategy. uark.edu The ability to use the amine substrate as both the electron donor and the reactive partner contributes to the atom economy of these processes. nih.gov
Role of Organic Photoredox Catalysts
While metal-based photocatalysts like ruthenium and iridium complexes are commonly used, organic dyes have also proven effective in mediating the photoredox chemistry of 2-cyclopropylanilines. princeton.edubeilstein-journals.orgnih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, can offer advantages in terms of cost, availability, and tunable redox properties. beilstein-journals.orgresearchgate.net
For instance, 9-mesityl-10-methylacridinium (B1239669) (Acr⁺–Mes) has been highlighted as a particularly efficient organic photoredox catalyst. researchgate.net Upon photoexcitation, these organic dyes can achieve a long-lived charge-separated state, enabling them to act as powerful single-electron transfer agents. researchgate.net They can effectively oxidize 2-cyclopropylanilines to initiate the desired reaction cascade. nih.gov The choice of organic photocatalyst can be tailored to the specific reaction, with factors like the catalyst's reduction potential and the stability of its excited state playing a crucial role in the reaction's efficiency. beilstein-journals.org The use of organic photocatalysts in reactions such as the [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins demonstrates their utility in generating nitrogen-centered radicals and facilitating complex bond formations. researchgate.net
Research Findings on Photocatalytic Reactions
The photocatalytic reactions of 2-cyclopropylanilines have been the subject of extensive research, leading to the development of various synthetic methods. A notable example is the [3+2] cycloaddition with various π-systems.
| Reactants | Photocatalyst | Product Type | Yield | Diastereomeric Ratio (d.r.) | Reference |
| 2-Bromo-N-cyclopropylaniline and Phenylacetylene | Ru(bpz)₃²⁺ | Cyclic allylic amine | 52% | N/A | beilstein-journals.org |
| N-Cyclopropylanilines and Alkenes | Ru(bpz)₃(PF₆)₂ | Cyclopentane (B165970) derivatives | Good to excellent | Low to modest | beilstein-journals.org |
| N-Cyclopropylanilines and Styrene (B11656) | Not specified | [3+2] annulation product | Not specified | Not specified | uark.edu |
| 3-Cyanochromone and N-Cyclopropylaniline | Eosin Y | Cyclopenta[b]chromenocarbonitrile | 82% | 5:1 | nih.gov |
| N-Sulfonyl cyclopropylamines and Electron-deficient olefins | Organic photocatalyst | trans-Cyclopentanes | Not specified | High | researchgate.net |
These studies highlight the versatility of photocatalysis in harnessing the unique reactivity of 2-cyclopropylanilines for the synthesis of complex carbocyclic and heterocyclic structures.
Transition Metal Complexes in Photocatalysis (e.g., Iridium, Ruthenium)
The photocatalytic activity of transition metal complexes, particularly those of iridium (Ir) and ruthenium (Ru), is central to many advanced synthetic transformations involving 2-cyclopropylanilines. These d⁶, coordinatively saturated, 18-electron complexes are proficient photosensitizers that absorb efficiently in the visible light spectrum. nih.gov Upon photoexcitation, they transition to a long-lived metal-to-ligand charge transfer (MLCT) state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to engage in single-electron transfer (SET) processes with organic substrates like this compound.
The general mechanism begins with the photoexcited catalyst, such as [Ru(bpy)₃]²⁺* or an analogous iridium complex, oxidizing the this compound. This SET event generates an amine radical cation and the reduced form of the photocatalyst (e.g., Ru(I) or Ir(II)). The inherent ring strain of the cyclopropyl group facilitates a subsequent rapid, irreversible ring-opening to form a distonic radical cation, which is a key intermediate for various cycloaddition reactions. The catalyst is then regenerated in a later step of the catalytic cycle, often by reducing an intermediate in the product-forming pathway.
While both ruthenium and iridium complexes are effective, their specific redox properties can be tuned by modifying their ligand frameworks, allowing for optimization for specific reactions. For instance, in the [3+2] annulation of cyclopropylanilines with alkynes, Ru(bpz)₃(PF₆)₂ was found to be a more effective photocatalyst than Ru(bpy)₃(PF₆)₂. researchgate.net In other cases, such as the [3+2] annulation with certain enynes, an iridium complex, Ir(ppy)₂(dtb-bpy)(PF₆), proved to be more effective. nih.gov The choice between iridium and ruthenium catalysts often depends on the specific electronic requirements of the substrates and the desired reaction pathway. nih.govresearchgate.net
[3+2] Cycloaddition Reactions
Visible-light photoredox catalysis has enabled the development of formal [3+2] cycloaddition reactions using 2-cyclopropylanilines as three-carbon synthons. This methodology provides a direct and atom-economical route to construct five-membered carbocycles and heterocycles, which are valuable structural motifs in pharmaceuticals and natural products. beilstein-journals.orgnih.gov The reaction is initiated by the single-electron oxidation of the this compound by an excited photocatalyst, which triggers the homolytic cleavage of a C-C bond in the strained cyclopropane ring. rsc.org This process generates a key distonic radical cation intermediate, where the radical and cation are separated. This intermediate then acts as a 1,3-dipole equivalent, reacting with a two-atom partner (the dipolarophile), such as an alkene or alkyne, to form the five-membered ring. rsc.orgnih.gov
The general mechanistic pathway for the photocatalytic [3+2] cycloaddition is as follows:
Oxidation and Ring Opening : The photocatalyst, excited by visible light, oxidizes the this compound (e.g., 1 ) to its amine radical cation (4 ). rsc.org This is followed by the cleavage of the cyclopropane ring to form a β-carbon radical iminium ion, a type of distonic radical cation (5 ). rsc.org
Radical Addition : The radical portion of the distonic intermediate adds to the π-system of a dipolarophile (e.g., an olefin 2 ). rsc.org
Cyclization and Reduction : The newly formed radical intermediate undergoes an intramolecular cyclization onto the iminium ion moiety to forge the cyclopentane ring. The resulting product radical cation is then reduced by the reduced form of the photocatalyst, regenerating the catalyst's ground state and yielding the final neutral cyclopentylamine (B150401) product (3 ). nih.gov
This versatile reaction has been successfully applied to a wide range of substrates, including various olefins, alkenes, and alkynes. nih.govbeilstein-journals.org
The intermolecular [3+2] annulation of 2-cyclopropylanilines with olefins and alkenes is a powerful method for synthesizing substituted cyclopentylamine derivatives. rsc.orgnih.gov Catalyzed by ruthenium polypyridyl complexes like Ru(bpz)₃₂, this reaction proceeds under mild conditions using visible light irradiation. nih.govresearchgate.net The reaction exhibits excellent regioselectivity with respect to the olefin, with the initial radical addition occurring at the less substituted carbon of the double bond. rsc.org
A variety of functional groups on both the aniline (B41778) and the olefin are tolerated. For instance, substitutions on the aromatic ring of the cyclopropylaniline, including biphenyl (B1667301) and naphthalene (B1677914) systems, are well-accommodated. nih.gov The reaction also works with electron-poor olefins, such as those activated by carbonyl groups. acs.org The process is highly atom-economical, as the amine functions as both a reactant and a sacrificial electron donor to the photocatalyst. nih.gov The scope has been expanded to include bicyclic cyclopropylamines, which can lead to the formation of fused heterocyclic systems with good yields and diastereoselectivity. rsc.orgnih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Ru(bpz)₃₂ | N-Cyclopropylaniline | Styrene | 1-Phenyl-3-(phenylamino)cyclopentane | 85 | nih.gov |
| Ru(bpz)₃₂ | N-(4-Biphenyl)cyclopropylaniline | Styrene | 3-(Biphenyl-4-ylamino)-1-phenylcyclopentane | 75 | nih.gov |
| DPZ / Chiral Phosphoric Acid | N-Arylcyclopropylamine | 2-Aryl Acrylate | Enantioenriched Cyclopentylamine | High | acs.org |
| nPr-DMQA⁺ | N-Cyclopropylaniline | Styrene | 1-Phenyl-3-(phenylamino)cyclopentane | 91 | chemrxiv.org |
| This table presents a selection of reported reaction systems and is not exhaustive. |
The scope of the photocatalytic [3+2] cycloaddition has been successfully extended to include alkynes as the two-carbon component, yielding cyclic allylic amines. beilstein-journals.orgnih.gov This annulation overcomes the issue of diastereoselectivity often encountered with substituted alkenes and introduces a synthetically versatile alkene functional group into the product. nih.gov The reaction is typically catalyzed by Ru(bpz)₃(PF₆)₂ in a solvent like nitromethane. researchgate.netbeilstein-journals.org
The mechanism is believed to be analogous to the reaction with alkenes. beilstein-journals.orgnih.gov The key distonic radical cation generated from the this compound adds to the terminal carbon of the alkyne, forming a vinyl radical intermediate. beilstein-journals.org Subsequent intramolecular addition of this vinyl radical to the iminium ion closes the five-membered ring. beilstein-journals.org A final reduction step regenerates the photocatalyst and yields the allylic amine product. nih.gov The protocol demonstrates significant functional group tolerance, including for various heterocycles, and has been used to construct complex fused indolines. beilstein-journals.org
| Catalyst System | This compound Derivative | Alkyne Derivative | Product Type | Yield (%) | Reference |
| Ru(bpz)₃(PF₆)₂ | N-Cyclopropylaniline | Phenylacetylene | 3-(Phenylamino)-1-phenylcyclopent-1-ene | 65 | beilstein-journals.org |
| Ru(bpz)₃(PF₆)₂ | 2-Bromo-N-cyclopropylaniline | Phenylacetylene | 3-((2-Bromophenyl)amino)-1-phenylcyclopent-1-ene | 52 | beilstein-journals.orgnih.gov |
| Ir(ppy)₂(dtb-bpy)(PF₆) | N-Cyclopropylaniline | 1-Ethynyl-4-vinylbenzene (enyne) | Conjugated 1,3-diene | Moderate | nih.gov |
| This table provides representative examples of the annulation reaction with alkynes. |
Diastereoselectivity in the [3+2] cycloaddition of 2-cyclopropylanilines is highly dependent on the structure of the substrates. When using simple monocyclic N-cyclopropylanilines with styrene, the reaction often shows poor to no diastereoselectivity, producing nearly a 1:1 mixture of cis and trans isomers. nih.gov However, modest diastereoselectivity (e.g., 3:2 d.r.) has been observed with certain substituted monocyclic cyclopropylamines. nih.gov
A significant improvement in diastereocontrol is achieved when using bicyclic cyclopropylamines. The rigid, fused-ring structure of these substrates imparts a strong steric bias on the cycloaddition, leading to high diastereoselectivity. For example, the reaction of bicyclic tertiary cyclopropylamines with styrene can provide fused 5,5- and 6,5-heterocyclic systems with diastereomeric ratios ranging from 4:1 to greater than 20:1. rsc.orgnih.gov The diastereoselectivity can be further enhanced by increasing the steric bulk on the bicyclic amine. nih.gov In reactions involving 2-substituted cyclopropyl rings, modest diastereoselectivity favoring the cis isomer has been noted. nih.gov In specific cases, such as the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines using a combination of photocatalysis and an organocatalyst, excellent diastereoselectivity of up to 99:1 has been achieved. mdpi.com
Achieving enantioselectivity in these photocatalytic [3+2] cycloadditions represents a significant advancement. Several successful strategies have been developed, often employing a dual-catalysis system where a photocatalyst generates the radical intermediate and a separate chiral catalyst controls the stereochemistry of the subsequent bond formation. nih.govacs.org
One prominent approach combines an achiral photosensitizer (such as an iridium complex or an organic dye like DPZ) with a chiral Brønsted acid, typically a chiral phosphoric acid (CPA). nih.govacs.org In this cooperative catalysis model, the CPA can activate the olefin partner through hydrogen bonding, creating a chiral environment for the addition of the distonic radical cation generated from the this compound. nih.gov This strategy has been successfully applied to the asymmetric [3+2] cycloaddition of N-arylcyclopropylamines with a variety of olefins, including electron-deficient, electron-rich, and electron-neutral alkenes, affording valuable cyclopentylamines with high yields, enantiomeric excesses (ee), and diastereomeric ratios (dr). nih.govacs.org This method has proven effective for constructing challenging all-carbon quaternary stereocenters. nih.gov
| Photosensitizer | Chiral Catalyst | Olefin Type | Product | Enantioselectivity (ee) | Reference |
| DPZ | Chiral Phosphoric Acid (CPA) | 2-Aryl Acrylate | Chiral Cyclopentylamine | High | acs.org |
| DPZ | Chiral Phosphoric Acid (CPA) | Electron-rich Olefin | Chiral Cyclopentylamine | High (up to 96%) | nih.gov |
| Iridium Complex | Chiral Anion (from photocatalyst salt) | α-Alkyl Styrene | Chiral Cyclopentane | High | researchgate.net |
| This table summarizes key enantioselective approaches. |
Photoinduced [3σ+2σ] Cycloaddition for Aminobicyclo[3.1.1]heptanes
A novel photoinduced [3σ+2σ] cycloaddition has been developed for the synthesis of trisubstituted aminobicyclo[3.1.1]heptanes, which are valuable as meta-substituted arene bioisosteres in medicinal chemistry. nih.govresearchgate.net This transformation involves the reaction of 2-cyclopropylanilines with bicyclo[1.1.0]butanes (BCBs) under visible-light photoredox catalysis. nih.govrsc.org
The proposed mechanism for this unique cycloaddition begins similarly to the [3+2] annulations. nih.govrsc.org An iridium photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, is excited by blue light and subsequently oxidizes the this compound to form a radical cation. nih.govrsc.org This intermediate undergoes β-scission to generate the key three-atom distonic radical cation synthon. nih.gov Concurrently, the BCB acts as a two-atom σ-component. The radical portion of the distonic cation adds to the central, highly strained C1-C3 σ-bond of the BCB, causing it to open and form a cyclobutyl radical. rsc.orgrsc.org This is followed by an intramolecular radical cyclization onto the iminium ion, which forges the bicyclo[3.1.1]heptane core. nih.gov A final reduction step yields the product and regenerates the photocatalyst. nih.gov This method provides direct access to these complex, three-dimensional scaffolds under mild and operationally simple conditions. nih.govnih.gov
Radical Chain Mechanisms in Photoreactions
Photochemical activation of N-cyclopropylanilines can initiate radical chain reactions, which are central to their utility in synthesis. lumenlearning.comsavemyexams.comsrmist.edu.in A key transformation involving this mechanism is the intermolecular [3+2] annulation with alkenes or alkynes. nih.govbeilstein-journals.orgrsc.org The process is generally characterized by three main phases: initiation, propagation, and termination. lumenlearning.comsavemyexams.com
Initiation: The reaction typically begins with a single-electron transfer (SET) from the N-cyclopropylaniline to a photoexcited catalyst, such as Ru(II)(bpz)₃²⁺ or an iridium complex. nih.govbeilstein-journals.orgrsc.org This oxidation event generates the N-cyclopropylaniline radical cation (CPA•+). nih.govbeilstein-journals.org
Propagation: The propagation phase constitutes the 'chain' part of the reaction. lumenlearning.comsrmist.edu.in
Ring Opening: The high strain energy of the cyclopropyl ring (approx. 28 kcal/mol) facilitates a rapid and irreversible ring-opening of the initially formed radical cation. beilstein-journals.orgacs.org This step produces a more stable γ-carbon radical iminium ion, a type of distonic radical cation where the radical and charge are spatially separated. beilstein-journals.orgresearchgate.net
Intermolecular Addition: The radical portion of this distonic intermediate adds to an alkene or alkyne, generating a new carbon-centered radical. rsc.org
Cyclization: Subsequent intramolecular cyclization forms a five-membered ring, resulting in a product radical cation. nih.govrsc.org
Chain Transfer: Crucially, the product radical cation can then oxidize a neutral molecule of the starting N-cyclopropylaniline. nih.govnsf.gov This regenerates the initial N-cyclopropylaniline radical cation, which can begin the cycle anew, while forming the neutral final product. This turnover of the product by the reactant is the hallmark of the chain mechanism in this context. nih.govnih.gov
Evidence for this chain mechanism has been substantiated through online electrospray ionization mass spectrometry (ESI-MS) experiments, which have successfully detected the key transient species, including the initial substrate radical cation (1+•) and the product radical cation (3+•). nih.govnsf.gov Post-irradiation experiments using isotope-labeled substrates have further confirmed that the reaction continues after the light source is removed, providing strong support for a self-sustaining chain process. nih.govnsf.gov
Oxidative Properties and Antioxidant Quenching
N-cyclopropylanilines (CPAs) have been developed as effective probes to study the oxidative properties of photosensitizers, particularly in aqueous environments. acs.orgmcneill-group.orgacs.org Their utility stems from the irreversible ring-opening that occurs after an initial single-electron transfer (SET) oxidation. acs.orgresearchgate.net This characteristic helps to overcome a common issue found with other probes like standard anilines, whose radical cations can be reduced back to the starting compound by antioxidants, a process known as antioxidant quenching (AQ). acs.orgacs.org
The rate of the cyclopropyl ring-opening is generally faster than the rate of antioxidant quenching, preventing an underestimation of oxidation rates in steady-state experiments. acs.orgmcneill-group.org The electronic nature of substituents on the aniline ring influences both the oxidation potential and the rate of ring-opening.
Electron-donating groups (EDGs) , like a methoxy (B1213986) group (e.g., 2-MeO-CPA), lower the oxidation potential, making the molecule easier to oxidize. However, they also stabilize the resulting nitrogen radical cation through resonance, which can slow the rate of ring-opening. acs.org This can make the compound more susceptible to antioxidant quenching compared to unsubstituted CPA. acs.org
Electron-withdrawing groups (EWGs) , such as a chloro group (e.g., 3-Cl-CPA), have the opposite effect. They increase the oxidation potential but accelerate the rate of cyclopropyl ring-opening. acs.org
Time-resolved laser flash photolysis studies have been used to directly measure the lifetimes of CPA radical cations and their bimolecular rate constants with photosensitizers. These findings support the utility of CPAs as reliable SET probes. acs.orgresearchgate.net
| Compound | Substituent Effect | Trend in Oxidation Favorability | Relative Rate of Ring-Opening | Radical Cation Lifetime (ns) | Oxidation Bimolecular Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| 2-MeO-CPA | Electron Donating | High | Slowest | 580 | ~9 x 10⁸ |
| CPA | None | Medium | Intermediate | 140-580 | ~2-4 x 10⁹ |
| 3-Cl-CPA | Electron Withdrawing | Low | Fastest | 140 | ~2-4 x 10⁹ |
Electrocatalytic Reactions
Electrocatalysis offers a powerful and green alternative to traditional chemical methods for initiating reactions with N-cyclopropylanilines, often proceeding under mild conditions without the need for chemical oxidants or catalysts. rsc.orgnih.gov
Redox Neutral Electrosynthesis
The mechanism mirrors the photochemical pathway, relying on a chain reaction. nih.govrsc.org
Anodic Oxidation: The N-cyclopropylaniline is first oxidized at the anode to generate the key N-cyclopropylaniline radical cation.
Ring-Opening and Cycloaddition: The radical cation undergoes ring-opening and subsequent [3+2] cycloaddition with an alkene to form the product radical cation.
Chain Propagation: The product radical cation then acts as the oxidant for a new molecule of the N-cyclopropylaniline substrate, propagating the chain. nih.govrsc.org
This electrocatalytic approach avoids the need for a photocatalyst and demonstrates how electrochemistry can facilitate reactions that are otherwise challenging. nih.govrsc.org The success of this redox-neutral strategy has been confirmed by mechanistic investigations, including the use of divided cells and measurements of catalytic current, which support a chain reaction process. nih.govuark.edu
| N-Cyclopropylaniline Substrate | Alkene Substrate | Product Yield |
|---|---|---|
| N-cyclopropyl-3,5-dimethylaniline | Styrene | 75% |
| N-cyclopropyl-3,5-dimethylaniline | 4-Methylstyrene | 81% |
| N-cyclopropyl-3,5-dimethylaniline | 4-Methoxystyrene | 71% |
| N-cyclopropylaniline | Styrene | 68% |
Electrochemical Generation of N-Cyclopropylaniline Radical Cations
The direct electrochemical oxidation of N-cyclopropylanilines is the foundational step for their electrocatalytic reactions. researchgate.netnih.gov This process is typically carried out in an electrochemical cell equipped with a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode. nih.gov By applying a sufficient oxidation potential, an electron is removed from the nitrogen atom of the aniline, forming the highly reactive N-cyclopropylaniline radical cation. researchgate.netresearchgate.net
The rate constant for the ring opening of the radical cation generated from N-cyclopropyl-N-methylaniline has been determined using electrochemical methods to be 4.1 x 10⁴ s⁻¹. researchgate.netrsc.org The generation of this intermediate is the gateway to a variety of subsequent reactions, most notably the ring-opening to the distonic radical cation that participates in cycloadditions. researchgate.net The ability to generate this key intermediate electrochemically provides a controlled and catalyst-free method to initiate these transformations. nih.govresearchgate.net
Electrochemical/Mass Spectrometry (EC/MS) for Mechanistic Elucidation
The combination of electrochemistry with mass spectrometry (EC/MS) is a powerful tool for studying reaction mechanisms by allowing for the generation and subsequent real-time monitoring of reactive intermediates. nih.govnih.govresearchgate.net This technique has been instrumental in elucidating the mechanisms of N-cyclopropylaniline reactions. nih.govuark.edu
In a typical EC/MS setup, a solution of the reactant (e.g., N-cyclopropylaniline) is passed through an electrochemical flow cell where oxidation occurs. nih.govnih.gov The solution containing the electrochemically generated species then flows directly into the ion source of a mass spectrometer (often using soft ionization techniques like ESI). nih.govresearchgate.net
This platform has been used to:
Directly Detect Intermediates: Researchers have successfully generated the N-cyclopropylaniline radical cation electrochemically and detected it by MS, providing definitive proof of its existence as an intermediate. nih.govnih.gov
Monitor Reactivity: The reactivity of the electrochemically generated radical cation towards other molecules (like alkenes) can be monitored online. nih.govrsc.org
Confirm Chain Mechanisms: EC/MS has been used to establish the key electron transfer step in the proposed chain reaction for redox-neutral annulation. By electrochemically generating the product radical cation and mixing it with the neutral starting material, the formation of the starting material's radical cation was observed, confirming the chain transfer step. nih.govnih.gov
This approach provides high-resolution mass information that is often difficult to obtain from other spectroscopic methods, making it invaluable for confirming proposed mechanistic pathways. nih.govresearchgate.netresearchgate.net
Acid-Mediated Reactions
While radical pathways are dominant, N-cyclopropylanilines also participate in acid-mediated reactions. Chiral phosphoric acids, for instance, have been employed as co-catalysts in conjunction with photocatalysis for enantioselective [3+2] cycloaddition reactions. researchgate.netmdpi.comacs.org
In these systems, it is proposed that the acid engages in hydrogen bonding with the reactants. mdpi.com A plausible mechanism suggests the formation of a hydrogen-bonded complex between the olefin and the N-cyclopropylaniline. mdpi.com This complex then undergoes a single-electron transfer upon photoirradiation. The chiral acid catalyst can then orchestrate the subsequent intramolecular radical addition, influencing the stereochemical outcome of the reaction and leading to high diastereoselectivity (up to 99:1). researchgate.netmdpi.com This synergistic approach, combining photocatalysis with organocatalysis, provides a pathway to valuable, enantioenriched cyclopentylamine derivatives. acs.org
Conversion of N-oxides to Benzoxazinium Derivatives
The transformation of N-oxides derived from 2-cyclopropylanilines into heterocyclic structures represents a significant area of synthetic chemistry. Specifically, the N-oxide of N-(4-nitrobenzylidene)-2-cyclopropylaniline has been shown to undergo acid-catalyzed cyclization to form a 2,1-benzoxazinium derivative. researchgate.netresearchgate.net This reaction proceeds when the N-oxide is treated with strong acids, leading to an intramolecular cyclization process.
The mechanism involves the protonation of the N-oxide, which facilitates a nucleophilic attack from the ortho-position of the aniline ring, ultimately leading to the formation of the six-membered benzoxazinium ring system. Research has shown that the nature of the ortho-substituent plays a crucial role in directing the outcome of these conversions. researchgate.net For instance, under identical acidic conditions, the N-oxide of N-(4-nitrobenzylidene)-2-cyclopropylmethylaniline yields a mixture of 2,1-benzoxazinium and 2,1-benzoxazepinium salts. researchgate.net The 2,1-benzoxazepinium ions are thermodynamically less stable and can isomerize over time to the more stable 2,1-benzoxazinium ions. researchgate.net
Further treatment of the resulting 2,1-benzoxazinium salts with hydrobromic acid, followed by neutralization, leads to cleavage of the heterocyclic ring, yielding o-(2-hydroxyalkyl)anilines and p-nitrobenzaldehyde. researchgate.net
| Starting Material | Reagent | Product | Citation |
| N-oxide of N-(4-nitrobenzylidene)-2-cyclopropylaniline | Strong Acid (e.g., HBr) | 2,1-Benzoxazinium derivative | researchgate.netresearchgate.net |
| 2,1-Benzoxazinium salt | 1. HBr (aq) 2. Neutralization | o-(2-hydroxyalkyl)aniline, p-nitrobenzaldehyde | researchgate.net |
Cyclopropyl Ring Cleavage Under Acidic Conditions
The cyclopropyl group attached to an aniline ring is susceptible to cleavage under acidic conditions, a reaction driven by the release of ring strain (approximately 28 kcal/mol). acs.org The mechanism of this ring-opening reaction can vary depending on the specific substrate and reaction conditions. For arylcyclopropanes, a common pathway involves protonation by a strong Brønsted acid, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile in an SN1-type mechanism. nih.gov
In the context of N-cyclopropylanilines, studies on related compounds suggest that the reaction with nitrous acid proceeds through a mechanism involving the formation of an amine radical cation. researchgate.net This intermediate undergoes rapid opening of the cyclopropane ring to generate an iminium ion with a C-centered radical. researchgate.net The rate of this ring opening is influenced by substituents on the cyclopropyl ring; for example, a phenyl-substituted cyclopropyl group accelerates the opening. researchgate.net Conversely, the radical cation of N-cyclopropyl-N-methylaniline opens more slowly, which is attributed to the delocalization of the spin and charge into the phenyl ring in the ring-closed form. researchgate.net
Another proposed mechanism for acid-catalyzed ring-opening involves a homo-conjugate addition pathway, particularly for cyclopropanes bearing carbonyl groups. nih.gov This pathway is initiated by the protonation of the substituent, which induces a nucleophilic attack that opens the cyclopropane ring. nih.gov While this specific mechanism is noted for carbonyl-containing cyclopropanes, it highlights the diverse pathways available for cyclopropane ring cleavage under acidic conditions.
| Substrate Type | Conditions | Proposed Mechanism | Key Intermediates | Citation |
| Arylcyclopropanes | Brønsted acid (TfOH), HFIP | SN1-type ring opening | Carbocation | nih.gov |
| N-Cyclopropylanilines | Nitrous Acid | Amine radical cation formation and subsequent ring opening | Amine radical cation, Iminium ion | researchgate.net |
| Carbonyl-bearing cyclopropanes | Brønsted acid, Nucleophile | Homo-conjugate addition | Protonated carbonyl, Enol | nih.gov |
Functionalization via C-H Bond Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.comsigmaaldrich.com In the case of this compound, both the aromatic C-H bonds and the C(sp³)–H bonds of the cyclopropyl ring are potential targets for this strategy.
Transition metal catalysis, particularly with palladium, rhodium, and iridium, is central to many C-H activation methods. tcichemicals.commt.com These reactions often employ a directing group, a Lewis basic functionality within the substrate, to guide the metal catalyst to a specific C-H bond, typically at the ortho position. nih.gov The amino group in this compound can serve as such a directing group for functionalizing the aromatic ring.
More recently, significant advances have been made in the challenging functionalization of C(sp³)–H bonds. Palladium(II) catalysts, in conjunction with specialized mono-N-protected amino acid (MPAA) ligands, have been successfully used for the enantioselective C(sp³)–H functionalization of cyclopropanes. snnu.edu.cn Research by Yu and coworkers demonstrated the first Pd(II)-catalyzed enantioselective C(sp³)–H functionalization of cyclopropanes using custom-designed MPAA ligands, achieving arylation and olefination of cyclopropanecarboxylic acids and cyclopropylmethylamines. snnu.edu.cn This methodology provides a strategic pathway for the direct and selective modification of the cyclopropyl moiety in molecules like this compound, enabling the introduction of various functional groups with high levels of stereocontrol. snnu.edu.cn
| Reaction Type | Catalyst System | Substrate Class | Ligand Type | Citation |
| Enantioselective C(sp³)–H Functionalization | Palladium(II) | Cyclopropanecarboxylic acids, Cyclopropylmethylamines | Mono-N-protected amino acid (MPAA) | snnu.edu.cn |
| Directed C-H Arylation | Palladium(II) | 2-Phenylpyridine (model) | - | wikipedia.org |
| C-H Borylation | Iridium / Ruthenium | Aromatic/Heteroaromatic compounds | Various | wikipedia.org |
Applications of 2 Cyclopropylaniline in Synthetic Chemistry
Building Blocks for Complex Organic Molecules
2-Cyclopropylaniline and its derivatives serve as important building blocks in the construction of complex organic molecules. nbinno.comresearchgate.netacs.org The inherent ring strain of the cyclopropyl (B3062369) group makes it susceptible to ring-opening reactions, providing a pathway to introduce unique structural motifs into larger molecules. This reactivity is particularly useful in creating intricate molecular frameworks that are often found in pharmaceuticals and other biologically active compounds. nbinno.comillinois.eduillinois.edu
The utility of aminocyclopropanes, including this compound, as synthetic scaffolds stems from the irreversible ring-opening that occurs upon single-electron oxidation to form a nitrogen radical cation. acs.orgnih.gov This process is driven by the release of approximately 28 kcal/mol of strain energy. acs.org This unique reactivity allows for the formation of diverse and complex molecular architectures.
Chemists have developed methods that utilize simple, stable chemical "building blocks" that can be sequentially joined together in repetitive reactions, a technique known as iterative cross-coupling (ICC). illinois.eduphys.org This approach, which now includes a broader range of building blocks, allows for the efficient synthesis of complex molecules with three-dimensional structures. illinois.edu The development of new classes of these building blocks has expanded the range of molecules that can be synthesized, making the process more accessible to a wider range of researchers. illinois.eduphys.org
Synthesis of Heterocyclic Compounds
This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. rsc.orgnih.gov
Indoline (B122111) scaffolds are prevalent in many natural products and drug candidates. thieme.de Various synthetic strategies have been developed to construct the indoline framework. thieme.denih.govnih.gov One notable approach involves a palladium-catalyzed dearomative cyclopropanation of indole (B1671886) derivatives under visible light to produce cyclopropane-fused indolines. rsc.org Another method utilizes an intramolecular [4+2] cycloaddition to create highly substituted indolines. nih.gov Additionally, polycyclic indolines can be synthesized through the amination of an aryl-norbornene-palladacycle. thieme.de
| Method | Key Features | Resulting Structure |
|---|---|---|
| Visible-light photoredox catalysis | Dearomative cyclopropanation of indole derivatives | Cyclopropane-fused indolines rsc.org |
| Intramolecular [4+2] cycloaddition | Construction of indolines with multiple substituents on the six-membered ring | Highly substituted indolines nih.gov |
| Palladium/Norbornene chemistry | Amination of an aryl-norbornene-palladacycle | Polycyclic N-alkylindolines thieme.de |
A visible-light-mediated [3+2] cycloaddition of arylcyclopropylamines with various olefins has been developed for the synthesis of cyclopentylamines and spiro[4.n] skeletons. nih.gov This method utilizes a highly efficient organic photoredox catalyst. nih.gov This strategy is effective for constructing structurally diverse cyclopentane-based spiro[4.n] skeletons, which are present in many natural products and synthetic molecules. nih.gov The reaction also marks the first successful use of various alkyl-substituted alkenes in intermolecular [3+2] cycloadditions with cyclopropylamine (B47189). nih.gov
Bicyclo[3.1.0]hexanes are important structural motifs found in natural products and bioactive compounds. nih.gov A convergent synthesis of these structures, featuring an all-carbon quaternary center, has been achieved through a (3+2) annulation of cyclopropenes with cyclopropylanilines. nih.govrsc.org This reaction proceeds under mild photoredox conditions, using either an organic or an iridium photocatalyst and blue LED irradiation, to afford good yields for a range of cyclopropene and cyclopropylaniline derivatives. nih.govrsc.orgresearchgate.net This method provides a rapid route to valuable bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org
| Reactants | Reaction Type | Catalyst/Conditions | Product |
|---|---|---|---|
| Cyclopropenes and Cyclopropylanilines | (3+2) Annulation nih.gov | Organic or Iridium photoredox catalyst, blue LED irradiation nih.govrsc.orgresearchgate.net | Bicyclo[3.1.0]hexanes nih.gov |
A photoinduced [3σ+2σ] cycloaddition has been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes using bicyclo[1.1.0]butanes and cyclopropylamines. nih.govacs.orgresearchgate.netnih.gov This reaction provides access to 4-aminobicyclo[3.1.1]heptanes under mild conditions. rsc.org The transformation is particularly effective with electron-withdrawing groups on the aryl ring of the N-cyclopropylaniline. acs.org For instance, the presence of trifluoromethyl and difluoromethyl groups resulted in corresponding aminobicyclo[3.1.1]heptanes in 63% and 65% yields, respectively. acs.org The proposed mechanism involves the photoexcited iridium photocatalyst inducing a single-electron transfer to the cyclopropylaniline, leading to the formation of a radical cation species that subsequently undergoes ring opening and cycloaddition. nih.gov
Precursors for Quinolone-Carboxylic Acids
N-cyclopropylanilines are valuable precursors in the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives. google.com These quinolone-carboxylic acids, particularly those with a 1-cyclopropyl substitution, are known for their significant antibacterial activity. google.com An example of this class of compounds is ciprofloxacin, a well-known antibiotic. google.com The synthesis process involves converting the N-cyclopropylanilines into the antibacterially active quinolone-carboxylic acids through established chemical methods. google.com
Role in Green Chemistry Methodologies
This compound has emerged as a valuable building block in the advancement of green chemistry, a philosophy focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comprimescholars.com The unique reactivity of the cyclopropyl group, which undergoes irreversible ring-opening upon single-electron oxidation, allows for the development of synthetic methodologies that align with key green chemistry principles. researchgate.netacs.orgethz.ch These methods often feature high efficiency, mild operating conditions, and a reduction in waste, contributing to more sustainable chemical synthesis.
Atom Economy and Mild Reaction Conditions
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comresearchgate.net Reactions with high atom economy are inherently "greener" as they maximize the use of starting materials and minimize the generation of byproducts and waste. primescholars.com
This compound is frequently utilized in reactions that exhibit excellent atom economy, most notably in [3+2] cycloaddition reactions. rsc.org In these processes, the three-carbon cyclopropane (B1198618) ring effectively acts as a three-atom synthon that combines with a two-atom component (like an alkene or alkyne) to form a five-membered ring. nih.govnih.gov This type of reaction is exceptionally atom-economical as all the atoms from the reactants are typically incorporated into the final product structure, generating little to no waste. rsc.org For instance, the redox-neutral [3+2] cycloaddition between cyclopropylanilines and olefins provides a direct and fully atom-economic pathway to cyclopentylamines. rsc.org
A significant advantage of these synthetic methods is that they proceed under mild reaction conditions. Many transformations involving this compound are conducted at room temperature using visible light as an energy source, which is a more sustainable alternative to high-temperature thermal processes. nih.govnih.gov This approach not only reduces energy consumption but also enhances the safety and selectivity of the reactions. The use of low-energy fluorescent lightbulbs or LEDs is common, highlighting the practicality and accessibility of these green methodologies. nih.gov
Table 1: Examples of Mild Conditions in [3+2] Cycloaddition Reactions with this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Energy Source | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Aryl Cyclopropylaniline | Styrene (B11656) | Ru(bpz)₃₂ | CH₃NO₂ | Room Temp | High | nih.gov |
| N-Aryl Cyclopropylaniline | Phenylacetylene | Photocatalyst | Dry Solvent | Room Temp | ~70-90% | nih.gov |
Photocatalyst-Free and Metal Catalyst-Free Approaches
While photocatalysis is a cornerstone of many mild reactions involving this compound, a key goal in green chemistry is to reduce reliance on catalysts, particularly those based on rare or toxic metals. nih.govrsc.org This has spurred the development of catalyst-free methodologies for transformations involving this compound.
One innovative approach involves the formation of an Electron-Donor-Acceptor (EDA) complex. In a multi-component reaction, this compound can form an EDA complex with an electron-deficient alkene. This complex can be activated directly by visible light without the need for an external photocatalyst. rsc.org This strategy has been successfully applied to the synthesis of various cyclopentylamines in water, which is considered the ultimate green solvent, further enhancing the environmental credentials of the process. rsc.org
In addition to photocatalyst-free methods, metal-free approaches are also gaining prominence. Asymmetric [3+2] photocycloaddition reactions have been developed using a combination of visible-light-driven photoredox catalysis and chiral organic (H-bond) catalysts, completely avoiding transition metals. rsc.org This is particularly important as it circumvents the potential for product contamination with residual metal catalysts, a significant concern in pharmaceutical synthesis. mdpi.com
Furthermore, synthetic organic electrochemistry offers a powerful, catalyst-free alternative. rsc.org Direct electrolysis can be used to generate the key N-cyclopropylaniline radical cation, initiating the [3+2] annulation cascade with alkenes. rsc.org This electrochemical approach is not only clean and efficient but also supports a chain reaction mechanism that leads to a net redox-neutral transformation, showcasing a high degree of elegance and sustainability in synthesis design. rsc.org
Table 2: Comparison of Catalyst-Free Methodologies Involving this compound
| Methodology | Activation Method | Key Intermediate | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| EDA Complex Formation | Visible Light | EDA Complex | Water | Photocatalyst-free, additive-free, uses green solvent | rsc.org |
| Cooperative Catalysis | Visible Light | Radical Cation | Organic Solvent | Transition-metal-free, enantioselective | rsc.org |
Computational and Theoretical Studies on 2 Cyclopropylanilines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying molecular stability and reactivity. mdpi.commdpi.com In the context of 2-cyclopropylanilines, DFT calculations are employed to determine key reactivity descriptors. mdpi.com This includes the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding electronic properties and molecular interactions. mdpi.com
DFT methods are also used to calculate local reactivity descriptors like Fukui functions, which identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. mdpi.commdpi.com By modeling the electronic properties of N-cyclopropylaniline and its derivatives, researchers can predict how substituents on the aromatic ring will influence reactivity. For instance, calculations can show how electron-donating or electron-withdrawing groups alter the electron density and, consequently, the molecule's susceptibility to oxidation or participation in cycloaddition reactions. acs.orgacs.org The choice of the specific functional and basis set, such as B3LYP/6-311++G(d,p), is critical for the accuracy of these calculations. mdpi.com
Mechanistic Investigations via Computational Modeling
Computational modeling is a powerful approach for mapping the intricate mechanisms of reactions involving N-cyclopropylanilines. aip.org A common reaction pathway begins with the single-electron transfer (SET) oxidation of the aniline (B41778) nitrogen, which is readily facilitated by photoredox or electrochemical methods. uark.edunih.gov This oxidation generates a nitrogen-centered radical cation. rsc.org Due to the inherent strain of the attached cyclopropyl (B3062369) ring, this radical cation intermediate readily undergoes an irreversible ring-opening to form a distonic radical cation, where the radical and cationic centers are separated. acs.orgrsc.org This key intermediate is central to the diverse reactivity of cyclopropylanilines, including their use in various annulation reactions. uark.edunih.gov
Computational studies help to validate these proposed mechanistic steps by calculating the energies of intermediates and transition states, thereby identifying the most plausible reaction pathways. aip.org For example, in the context of cytochrome P450-catalyzed reactions, DFT calculations have been used to explore different potential mechanisms, such as direct hydrogen atom transfer (HAT) versus a proton-coupled electron transfer (PCET) mechanism for the activation of the N-H bond. frontiersin.orgcore.ac.uk
Transition state theory is fundamental to understanding reaction kinetics, with the transition state representing a first-order saddle point on the potential energy surface. frontiersin.org Computational methods are used to locate and characterize these high-energy structures, which are confirmed by vibrational frequency analysis showing one unique imaginary frequency corresponding to the reaction coordinate. frontiersin.orgcore.ac.uk
For N-cyclopropylanilines, transition state analysis is crucial for understanding the key ring-opening step. Following the initial oxidation to an amine radical cation, the subsequent C-C bond cleavage of the cyclopropane (B1198618) ring is a critical, often rate-limiting, step. frontiersin.org Theoretical calculations have shown that this ring-opening is rapid and irreversible. acs.orgrsc.org In some cycloaddition reactions, the approach of the resulting distonic radical cation to another reactant, like an olefin, is governed by steric factors, which can be modeled to predict the reaction outcome. acs.org In certain enzymatic reactions, computational modeling has been used to compare the energy barriers of different pathways, such as a conventional O-rebound route versus a hydrogen abstraction/ring-opening route, to determine the favored mechanistic trajectory. frontiersin.org
Computational models are frequently used to explain and predict the stereochemical outcomes of reactions. In the [3+2] cycloaddition reactions of N-cyclopropylanilines, diastereoselectivity can be significantly influenced by substituents on either the aniline or the reacting partner. acs.org For example, in a visible-light-promoted cycloaddition with 3-cyanochromones, the diastereomeric ratio was found to be largely unaffected by the electronic properties of substituents on the chromone. acs.org However, placing two trifluoromethyl groups on the N-cyclopropylaniline aromatic ring increased the diastereoselectivity to 10:1. acs.orgchemrxiv.org
A proposed stereochemical model for these cycloadditions suggests that after the formation of the distonic radical cation, its approach to the substrate is governed by steric factors, which dictates the formation of the major diastereomer. acs.orgchemrxiv.org In other systems, such as the annulation of cyclopropenes with cyclopropylanilines, high diastereoselectivity has been achieved by using a removable substituent on the cyclopropylaniline, highlighting the power of computational predictions in designing stereoselective syntheses. researchgate.net The development of these models is essential for creating synthetic methods that yield specific stereoisomers, which is particularly important in medicinal chemistry. researchgate.netnih.gov
Thermodynamic and Kinetic Considerations
The reactivity of 2-cyclopropylanilines is deeply rooted in the thermodynamics and kinetics of the key reaction steps, particularly the initial oxidation and subsequent ring-opening. researchgate.netorientjchem.orgmdpi.comnih.gov
A primary thermodynamic driving force in the reactions of N-cyclopropylanilines is the release of the inherent ring strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. nih.gov This strategy of using ring strain to promote the cleavage of otherwise stable C-C bonds is a cornerstone of cyclopropane chemistry. nih.gov The irreversible ring-opening that follows the initial single-electron oxidation of the aniline is driven by this gain in thermodynamic stability. acs.orgresearchgate.net This process is so favorable that the ring-opening of a cyclopropylcarbinyl radical is significantly faster than that of a cyclobutylcarbinyl radical, despite cyclobutane (B1203170) having a nearly identical strain energy. nih.gov This rapid, irreversible step effectively "traps" the oxidized intermediate, preventing back electron transfer and making N-cyclopropylanilines effective probes for single-electron transfer processes. acs.orgacs.org
The susceptibility of N-cyclopropylanilines to undergo single-electron transfer (SET) reactions is governed by their oxidation potential. acs.org Anilines generally have lower aqueous oxidation potentials than other functional groups like phenols, making them more easily oxidized by SET mechanisms. acs.org The oxidation potential of N-cyclopropylaniline (CPA) itself is approximately 0.8 V vs. SCE, a value that can be tuned by adding substituents to the aromatic ring. acs.orgrsc.org
Electron-donating groups (EDGs), such as a methoxy (B1213986) group, lower the oxidation potential, making the molecule easier to oxidize. acs.org Conversely, electron-withdrawing groups (EWGs), like a chloro group, increase the oxidation potential. acs.org While EDGs facilitate the initial oxidation, they can also stabilize the resulting nitrogen radical cation through resonance, which can slow the subsequent rate of cyclopropyl ring-opening. acs.org This interplay between oxidation potential and ring-opening kinetics is a key consideration in designing reactions. Electrochemical studies have been used to measure these properties, providing crucial data for understanding and predicting reactivity. grafiati.com
| Compound | Substituent | SET Oxidation Potential (V vs NHE) | Bimolecular Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|---|
| 2-MeO-CPA | 2-Methoxy (EDG) | ~0.9 | - |
| CPA | None | 1.07 | ~2–4 × 10⁹ |
| 3-Cl-CPA | 3-Chloro (EWG) | ~1.2 | ~2–4 × 10⁹ |
Radical Cation Lifetimes
The lifetimes of radical cations derived from 2-cyclopropylanilines are a critical aspect of their computational and theoretical studies, providing insight into their reactivity and the viability of subsequent reaction pathways. Research has employed techniques like laser flash photolysis (LFP) to directly observe these transient species and measure their lifetimes.
Studies have shown that the lifetime of the 2-cyclopropylaniline radical cation (CPA•+) is approximately 580 nanoseconds. acs.org This was determined by observing the transient absorbance maximum at around 495 nm following photosensitized oxidation. acs.org The observed lifetime and spectral properties are comparable to the radical cation of N-methyl-N-cyclopropylaniline, which exhibits a maximum absorbance at about 480 nm and a similar lifetime of 580 ns. acs.org
The substitution on the aniline ring significantly influences the radical cation lifetime. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom at the 3-position (3-Cl-CPA), results in a considerably shorter lifetime of approximately 140 nanoseconds. acs.org This is attributed to the expected faster rate of cyclopropyl ring-opening. acs.org Conversely, an electron-donating group, like a methoxy group at the 2-position (2-MeO-CPA), is expected to stabilize the nitrogen radical cation through resonance, thereby slowing the rate of ring-opening and potentially leading to a longer lifetime compared to the unsubstituted CPA•+. researchgate.net
The environment and reaction conditions also play a role. For example, the presence of a photosensitizer is crucial for the generation of the radical cation. In LFP experiments, the lifetime of the excited triplet state of the sensitizer (B1316253) is shortened in the presence of this compound, concurrent with the appearance of the CPA•+ transient signal. acs.org The concentration of this compound can also affect the observed kinetics and the ability to detect subsequent reaction intermediates. nih.govnsf.gov
The irreversible nature of the cyclopropyl ring-opening following the single-electron transfer (SET) oxidation is a key feature. acs.org This process effectively "traps" the oxidized state, preventing the radical cation from returning to its neutral form through back electron transfer. acs.org This characteristic makes cyclopropylanilines useful probes for studying oxidative processes. acs.org The ring-opening leads to the formation of a distonic radical cation, which is a reactive intermediate that can undergo further reactions. acs.orguark.edu
Electrospray ionization mass spectrometry (ESI-MS) coupled with online photolysis or electrochemistry has also been instrumental in detecting and studying the reactivity of these transient radical cations, confirming their involvement in reactions like [3+2] annulations. nih.govrsc.orgaip.org
Detailed research findings on the lifetimes of various this compound radical cations are summarized in the table below.
| Compound | Radical Cation | λmax (nm) | Lifetime (τ) | Notes |
| N-Cyclopropylaniline (CPA) | CPA•+ | ~495 | ~580 ns | Observed via LFP with 2-anthraquinone-2-sulfonate (2AN) as sensitizer. acs.org |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 3-Cl-CPA•+ | ~500 | ~140 ns | Observed via LFP with 3-methoxyacetophenone (3MAP) as sensitizer. acs.org |
| N-Cyclopropyl-N-methylaniline | Radical Cation | ~480 | ~580 ns | Previously published LFP data. acs.org |
| N,N-Dimethylaniline | Radical Cation | 460, 480 | 0.72 µs | Undergoes bimolecular decay. rsc.org |
| N-Cyclopropyl-N-methylaniline | Radical Cation | 480 | 0.58 µs | Undergoes first-order decay. rsc.org |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. researchgate.net For 2-cyclopropylaniline, ¹H NMR and ¹³C NMR are routinely used to confirm its structure.
¹H NMR and ¹³C NMR Analysis
In ¹H NMR spectroscopy of N-cyclopropylanilines, the protons on the cyclopropyl (B3062369) group and the aromatic ring exhibit characteristic chemical shifts and coupling patterns. For instance, in a study involving 3,5-dimethyl-N-cyclopropylaniline, the aromatic protons appeared as singlets at δ 6.43 and 6.41 ppm, while the cyclopropyl ring protons appeared as multiplets at δ 0.71 and 0.50 ppm. rsc.org The methine proton of the cyclopropyl group attached to the nitrogen is typically observed further downfield. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the same study of 3,5-dimethyl-N-cyclopropylaniline, the aromatic carbons were observed at δ 148.85, 138.89, 119.87, and 111.20 ppm, while the cyclopropyl carbons were found at δ 25.40 and 7.53 ppm. rsc.org The specific chemical shifts can vary depending on the substitution pattern of the aniline (B41778) ring. rsc.orgbeilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-Cyclopropylaniline Derivative (3,5-Dimethyl-N-cyclopropylaniline) in CDCl₃ rsc.org
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 6.43 (s, 2H), 6.41 (s, 1H) | 119.87, 111.20 |
| Aromatic C-N | - | 148.85 |
| Aromatic C-CH₃ | - | 138.89 |
| NH | 4.06 (s, 1H) | - |
| Cyclopropyl CH | 2.41 (m, 1H) | 25.40 |
| Cyclopropyl CH₂ | 0.71 (m, 2H), 0.50 (m, 2H) | 7.53 |
| Methyl CH₃ | 2.25 (s, 6H) | 21.63 |
NOESY Experiments for Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly useful for determining the stereochemistry of molecules by identifying atoms that are close to each other in space. libretexts.orgwikipedia.orgnanalysis.com This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization between nuclei that are spatially close, regardless of whether they are directly bonded. wikipedia.orgnanalysis.com
In the context of reaction products derived from this compound, NOESY experiments are crucial for establishing the relative configuration of newly formed stereocenters. rsc.org For example, in the characterization of cycloadducts formed from the reaction of N-cyclopropylanilines, NOESY can distinguish between cis and trans diastereoisomers by revealing through-space correlations between specific protons. rsc.orgyoutube.com These correlations provide definitive evidence for the spatial proximity of substituents, allowing for the unambiguous assignment of the molecule's three-dimensional structure. acdlabs.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a vital tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of a compound. researchgate.net This technique is routinely used in the characterization of new compounds derived from this compound to confirm their chemical formula. rsc.orgbeilstein-journals.org For example, in the synthesis of N-cyclopropylaniline derivatives, HRMS is used to confirm the calculated mass of the protonated molecule [M+H]⁺ to a high degree of accuracy. rsc.org
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds in solution, including those that are thermally labile or non-volatile. nih.govwikipedia.orglibretexts.org ESI-MS is frequently employed in the analysis of reaction mixtures and purified products involving this compound. rsc.orgbeilstein-journals.orguvic.ca It is a sensitive method for detecting reaction intermediates and confirming the molecular weight of the final products, often by observing the protonated molecule [M+H]⁺. rsc.orguvic.ca
Table 2: HRMS-ESI Data for a Substituted N-Cyclopropylaniline Derivative (3,5-Dimethyl-N-cyclopropylaniline) rsc.org
| Compound | Formula | Ion | Calculated m/z | Found m/z |
| 3,5-Dimethyl-N-cyclopropylaniline | C₁₁H₁₆N | [M+H]⁺ | 162.128 | 162.128 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wikipedia.org It is a valuable technique for identifying the presence of specific functional groups within a molecule. utdallas.edulibretexts.org
In the characterization of N-cyclopropylaniline derivatives, IR spectroscopy is used to identify key functional groups. For example, the N-H stretch of the secondary amine typically appears as a distinct absorption band in the region of 3300-3500 cm⁻¹. beilstein-journals.org The C-H stretching vibrations of the aromatic ring and the cyclopropyl group are also observable, as are the C-N stretching and C=C stretching vibrations of the aromatic ring. beilstein-journals.org For instance, in the characterization of 2-isopropyl-N-cyclopropylaniline, characteristic IR absorption bands were observed at 3420 cm⁻¹ (N-H stretch), 3007 cm⁻¹ (aromatic C-H stretch), and 1603 cm⁻¹ (aromatic C=C stretch). beilstein-journals.org
Table 3: Characteristic IR Absorption Bands for a Substituted N-Cyclopropylaniline Derivative (2-Isopropyl-N-cyclopropylaniline) beilstein-journals.org
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| N-H | Stretch | 3420 |
| Aromatic C-H | Stretch | 3007 |
| Aliphatic C-H | Stretch | 2961, 2870 |
| Aromatic C=C | Stretch | 1603, 1503 |
| C-N | Stretch | 1302 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in chemical research for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC is instrumental in assessing its purity, monitoring reaction progress during its synthesis, and for detailed quality control. Research applications of HPLC for this compound focus on developing robust methods that can effectively separate it from starting materials, by-products, and potential degradants.
The development of an effective HPLC method for this compound involves the careful selection of a stationary phase (column), a mobile phase, and a detector. Reversed-phase chromatography is commonly employed for aniline derivatives, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of buffers or additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution by controlling the ionization state of the amine.
Detailed research findings demonstrate the utility of specific HPLC conditions for the analysis of related aromatic amines, which are applicable to this compound. For instance, methods have been developed for determining the purity of intermediates in the synthesis of complex molecules where a cyclopropylaniline moiety is present. These methods often utilize a C18 column with gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration. This gradient ensures the elution of compounds with a wide range of polarities. UV detection is typically set at a wavelength where the aniline chromophore exhibits strong absorbance, commonly around 254 nm.
While specific, publicly available, detailed research studies focusing solely on the HPLC analysis of this compound are limited, the principles of HPLC method development for aromatic amines are well-established. A typical set of parameters that would be investigated and optimized in a research setting for the analysis of this compound is presented in the table below. The goal of such a study would be to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities.
Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile acts as the organic modifier; formic acid improves peak shape. |
| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Corresponds to a common UV absorbance maximum for the aromatic ring. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
In a research scenario, a sample of synthesized this compound would be dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The resulting chromatogram would show a peak at a specific retention time corresponding to this compound. The area of this peak is proportional to its concentration, allowing for quantification. The presence of other peaks would indicate impurities, and their resolution from the main peak would be a key measure of the method's effectiveness. The percentage purity can be calculated based on the relative peak areas.
Future Directions and Open Questions in 2 Cyclopropylaniline Research
Development of Novel Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry. For derivatives of 2-cyclopropylaniline, the development of asymmetric synthetic routes is a key area of future research. The creation of enantioenriched cyclopentylamine (B150401) derivatives, which can be accessed from cyclopropylanilines, highlights the importance of stereocontrol. vulcanchem.comchemscene.com
Future work will likely focus on expanding the toolbox of asymmetric transformations. While photocatalytic [3+2] cycloadditions using chiral phosphoric acid catalysts have shown promise, there is a need to develop methods that offer higher enantioselectivity and broader substrate scope. vulcanchem.comresearchgate.net Research into novel chiral ligands for metal-catalyzed reactions, such as those involving rhodium or palladium, could provide alternative pathways to racemic products, although achieving asymmetry in these systems remains a challenge. cas.org The development of enzymatic catalysis, which offers high stereoselectivity under mild conditions, represents another exciting frontier for producing chiral derivatives of this compound.
Exploration of New Catalytic Systems
The functionalization of this compound is heavily reliant on the development of innovative catalytic systems. Recent progress has been dominated by photoredox catalysis, which enables the [3+2] cycloaddition of N-aryl cyclopropylamines with various alkenes and alkynes. chemscene.comshachemlin.com These reactions, often initiated by visible light, proceed through radical intermediates, offering a powerful method for constructing complex molecular scaffolds. shachemlin.com
Future investigations are expected to explore a wider range of catalytic platforms. This includes:
Iron Catalysis: The use of inexpensive and low-toxicity iron salts, such as FeCl₂·4H₂O, has been shown to be effective for radical [3+2] cyclization reactions. shachemlin.com Further exploration of different iron-based catalysts could lead to more efficient and environmentally friendly synthetic protocols. shachemlin.com
Dual Catalysis Systems: The combination of photoredox catalysts with organocatalysts, like chiral phosphoric acids, has proven effective for asymmetric synthesis. vulcanchem.comresearchgate.net Future research may focus on developing new dual catalytic systems that can achieve novel transformations or improve the efficiency and selectivity of existing ones.
Electrochemical Methods: The use of electrochemical oxidation to trigger the formal cycloaddition of cyclopropylanilines presents a catalyst-free alternative for generating the necessary radical intermediates. cas.org This area is ripe for exploration, offering a green and scalable approach to synthesis.
A summary of recently explored catalytic systems for reactions involving cyclopropylanilines is presented below.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Dual Photoredox/Chiral Phosphoric Acid | Enantioselective [3+2] Cycloaddition | N-arylcyclopropylamines, 2-aryl acrylates | Produces valuable cyclopentylamines with high yields and enantioselectivities. vulcanchem.com |
| Iron(II) Chloride (FeCl₂·4H₂O) | Radical [3+2] Cyclization | N-aryl cyclopropylamines, various alkenes | Utilizes a low-cost catalyst, tolerates a wide range of substrates including natural products. shachemlin.com |
| Visible Light/Eosin Y | [3+2] Cycloaddition | N-cyclopropylanilines, 3-cyanochromones | Leads to the formation of cyclopenta[b]chromenocarbonitrile derivatives under mild conditions. scielo.br |
| Dinuclear Rhodium Complexes | Formal [3+2] Cycloaddition | Cyclopropylanilines, activated alkenes/alkynes | Proceeds via a proposed hydrogen atom transfer (HAT) mechanism. cas.org |
Investigation of Biological Activities and Pharmaceutical Potential
The structural components of this compound—an aniline (B41778) ring and a cyclopropyl (B3062369) group—are found in numerous bioactive molecules, suggesting a rich, yet largely untapped, pharmaceutical potential. ontosight.airesearchgate.net Aniline derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai The cyclopropyl moiety is a known pharmacophore that can enhance metabolic stability, binding affinity, and potency by introducing conformational rigidity.
Currently, this compound and its close derivatives are primarily utilized as building blocks in the synthesis of more complex molecules for pharmaceutical research. researchgate.netambeed.comsigmaaldrich.com However, direct investigation into their biological activities is an open and promising field. Future research should focus on:
Screening for Bioactivity: Systematic screening of this compound and a library of its derivatives against various biological targets, such as enzymes and receptors, is needed to identify potential therapeutic applications.
Medicinal Chemistry Campaigns: For any identified "hits," structure-activity relationship (SAR) studies would be essential to optimize the scaffold for improved potency and selectivity. This could involve modifying substituents on the aniline ring or the cyclopropyl group.
Neuroprotective and Antimicrobial Agents: Inspired by related compounds like 3-bromo-5-cyclopropylaniline, which has shown potential neuroprotective and antimicrobial effects, investigations into similar activities for this compound derivatives are warranted.
The general interest in this class of compounds for drug discovery underscores the need for dedicated studies to elucidate the specific biological roles of the this compound scaffold. ontosight.ainih.gov
Applications in Materials Science and Polymer Chemistry
The field of materials science offers significant opportunities for leveraging the unique properties of this compound, particularly as a monomer for the synthesis of functional polymers. bldpharm.com Polyaniline is a well-known conductive polymer, and derivatives with cycloalkyl substituents are being explored for their tunable conductivity and photoluminescence, suggesting potential applications in optoelectronics. vulcanchem.comwikipedia.orgtu-dresden.de
Future research in this domain could pursue several directions:
Conductive Polymers: The polymerization of this compound could yield novel conductive polymers. The cyclopropyl group may influence the polymer's morphology, solubility, and electronic properties, potentially leading to materials with enhanced processability or performance in applications like sensors or organic semiconductors. vulcanchem.comvulcanchem.com
Functional Polymer Materials: The aniline nitrogen provides a handle for post-polymerization functionalization, allowing for the covalent attachment of various chemical groups. mdpi.com This could be used to create materials with tailored properties, such as specific sensor capabilities, altered hydrophobicity, or the ability to complex with metals. mdpi.com
Advanced Materials: The incorporation of the this compound unit into more complex material architectures, such as copolymers or as part of composite materials, is an unexplored area. chemscene.com Its derivatives could serve as building blocks for materials with applications in electronics, coatings, or other advanced technologies. google.com
Advanced Computational Studies for Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, guiding experimental efforts and accelerating discovery. researchgate.net Future computational research is poised to make significant contributions across several areas.
Reactivity and Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. For instance, computational studies have been used to understand the ring-opening of the cyclopropylamine (B47189) radical cation, a key step in many of its synthetic transformations. frontiersin.org Future modeling can help predict the regioselectivity and stereoselectivity of new reactions and guide the design of more effective catalysts. umich.edu
Predictive Property Modeling: Machine learning (ML) algorithms and quantitative structure-activity relationship (QSAR) models can be developed to predict the physicochemical and biological properties of this compound derivatives. researchgate.net By training models on experimental data, it becomes possible to predict properties like solubility, oxidation potential, and even potential bioactivity for novel, unsynthesized compounds, thereby prioritizing synthetic targets. ambeed.comacs.org
Molecular Interactions: Advanced modeling can simulate the interaction of this compound-based molecules with biological targets or within a material matrix. Understanding how the cyclopropyl group and aniline moiety contribute to binding or intermolecular forces is crucial for designing new drugs or functional materials.
The table below lists some computationally predicted physicochemical properties for the related N-cyclopropylaniline, illustrating the type of data that can be generated to guide experimental work.
| Property | Predicted Value | Method |
| Log Po/w (Consensus) | 2.15 | Average of 5 prediction methods |
| Water Solubility (Log S) | -2.53 | ESOL (Topological method) |
| Solubility | 0.395 mg/mL | ESOL (Topological method) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Ertl et al. |
| Molar Refractivity | 43.25 | |
| (Data for N-Cyclopropylaniline) ambeed.com |
By integrating advanced computational approaches with experimental synthesis and characterization, the future exploration of this compound chemistry can become more efficient, predictive, and innovative.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Cyclopropylaniline, and how are reaction progress and purity monitored?
- Methodology : A Cu(II)-mediated amination procedure is commonly employed. For example, cyclopropane-containing substrates react with Cu(OTf)₂, CsOH·H₂O, and 1,10-phenanthroline in HFIP solvent at room temperature. Reaction progress is tracked via TLC (Rf ≈ 0.6 in 20% EtOAc/hexanes), and purification is achieved through column chromatography .
- Key Variables : Catalyst loading (10 mol%), base stoichiometry (1.5 equiv), and solvent choice (HFIP) critically influence yield .
Q. How should this compound be stored to ensure stability, and what are its key physical properties?
- Storage Guidelines : Store in a dark place under inert atmosphere at <-20°C to prevent degradation. The compound exhibits a boiling point of 200°C, density of 1.401 g/cm³, and solubility in DMSO and chloroform .
- Safety Precautions : Use PPE to avoid inhalation or skin contact, as per SDS recommendations for analogous cyclopropane-containing anilines .
Q. Which analytical techniques are most effective for characterizing this compound?
- Recommended Methods :
- TLC : Monitor reaction progress using 20% EtOAc/hexanes.
- NMR/GC-MS : Confirm structure and purity, referencing spectral data from literature .
- pKa Measurement : Predicted pKa ≈ 2.52 (experimental validation required) .
Advanced Research Questions
Q. How does the strained cyclopropane ring influence the electronic and reactivity profile of this compound in catalytic systems?
- Methodological Approach :
- Perform DFT calculations to analyze ring strain effects on the amine group’s nucleophilicity.
- Compare reactivity with non-cyclopropyl analogs in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Data Contradiction Analysis : If conflicting reactivity data arise, assess steric vs. electronic contributions using substituent-controlled experiments .
Q. What experimental design principles optimize yield in Cu-catalyzed amination for this compound derivatives?
- Optimization Framework :
- Use Design of Experiments (DoE) to test variables: temperature (RT vs. heated), catalyst (Cu salts), and solvent polarity.
- Statistical tools (ANOVA) can identify significant factors. For example, HFIP solvent enhances yield by stabilizing intermediates .
Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?
- Validation Protocol :
- Reproduce solubility tests (e.g., in DMSO/chloroform) under controlled humidity/temperature.
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products .
Guidelines for Methodological Rigor
- Data Analysis : Use statistical tools (e.g., regression models) to correlate reaction variables with yield .
- Ethical Compliance : Document safety protocols (ventilation, PPE) and ethical approval for studies involving hazardous reagents .
- Literature Comparison : Contrast findings with prior studies on cyclopropane-containing anilines to identify mechanistic trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
